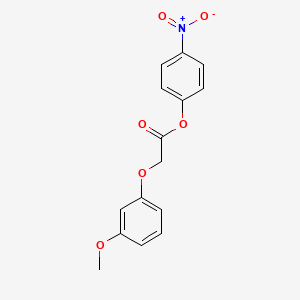

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate

描述

属性

IUPAC Name |

(4-nitrophenyl) 2-(3-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-20-13-3-2-4-14(9-13)21-10-15(17)22-12-7-5-11(6-8-12)16(18)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBISTWCJLDGNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(3-methoxyphenoxy)acetate typically involves the esterification of 4-nitrophenol with 2-(3-methoxyphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(3-methoxyphenoxy)acetic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

Hydrolysis: 4-nitrophenol and 2-(3-methoxyphenoxy)acetic acid.

Reduction: 4-aminophenyl 2-(3-methoxyphenoxy)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Enzymatic Studies

One notable application of 4-nitrophenyl 2-(3-methoxyphenoxy)acetate is in the investigation of enzymatic activities. Specifically, studies have shown that human serum albumin (HSA) exhibits pseudo-enzymatic hydrolysis of this compound. The hydrolysis process can be monitored spectrophotometrically, allowing researchers to determine the concentration of 4-nitrophenol released during the reaction. This property is particularly useful for studying the esterase-like activity of HSA and understanding its interactions with various substrates .

Case Study: Pseudo-enzymatic Hydrolysis

- Objective : To assess the hydrolytic activity of HSA on 4-nitrophenyl acetate derivatives.

- Methodology : The substrate was dissolved in a buffer solution and incubated with varying concentrations of HSA. The release of 4-nitrophenol was measured at specific wavelengths.

- Findings : The study revealed that the hydrolysis rate is influenced by pH and substrate concentration, providing insights into the catalytic mechanisms of HSA .

Acylation Processes

This compound has also been utilized as an acylating agent in peptide and protein modifications. Research indicates that phenyl esters, including this compound, can selectively acylate N-terminal residues in peptides, which is crucial for peptide synthesis and modification.

Case Study: Selective N-terminal Acylation

- Objective : To evaluate the selectivity and reactivity of 4-nitrophenyl esters in acylation reactions.

- Methodology : Various phenyl esters were tested for their ability to acylate peptides under controlled conditions.

- Findings : The study demonstrated that while other acylating agents lacked selectivity, this compound provided good selectivity and reactivity, making it a valuable tool for peptide synthesis .

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its derivatives have shown promise in biological assays, indicating possible anticancer and antioxidant properties.

Case Study: Anticancer Activity

- Objective : To investigate the biological activity of compounds derived from this compound.

- Methodology : Synthesized derivatives were tested against various cancer cell lines to assess their cytotoxic effects.

- Findings : Some derivatives exhibited significant inhibition of cancer cell proliferation, suggesting that modifications to the nitrophenyl moiety could enhance biological activity .

Summary Table of Applications

作用机制

The mechanism of action of 4-Nitrophenyl 2-(3-methoxyphenoxy)acetate depends on the specific application. In enzyme assays, the compound acts as a substrate for esterases and lipases, which catalyze the hydrolysis of the ester bond. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of nitrophenyl acetates are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: The 3-methoxy group in the target compound likely enhances steric hindrance compared to smaller substituents (e.g., fluorine in Methyl 2-(3-fluoro-4-nitrophenyl)acetate) . Carboxylic acid derivatives (e.g., 2-(3-methoxy-4-nitrophenyl)acetic acid) exhibit higher polarity and lower lipid solubility compared to ester analogs .

Synthetic Accessibility: Thiadiazole derivatives (e.g., from ) require multi-step reactions involving hydrazonoyl chlorides, whereas simpler acetates (e.g., methyl esters) are synthesized via direct esterification .

Stability and Reactivity

- Hydrolytic Stability: Esters with electron-withdrawing groups (e.g., nitro) are generally more resistant to hydrolysis than those with electron-donating groups (e.g., methoxy). However, the 3-methoxyphenoxy group may sterically protect the ester bond, delaying hydrolysis .

- Thermal Stability: Compounds like 6-((4-methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one () exhibit high melting points (>215°C), suggesting that nitro-aromatic systems confer thermal robustness .

生物活性

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group is known to enhance the reactivity of aromatic compounds, potentially leading to increased biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nitrophenyl compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1.56 µg/mL |

| Pseudomonas aeruginosa | 3.13 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Bacillus subtilis | 6.25 µg/mL |

These results indicate that the compound possesses broad-spectrum antibacterial activity, comparable to established antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that nitrophenyl derivatives may also exhibit anticancer effects. A study evaluating similar compounds found that they could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The IC values for these compounds ranged from 32.9 µM to over 300 µM, indicating varying degrees of potency against different cancer types .

Case Studies

- Antimicrobial Study : A recent investigation into the antibacterial activity of nitrophenyl derivatives highlighted that introducing electron-withdrawing groups (like nitro groups) on the aromatic ring significantly enhanced antimicrobial potency . The study also used molecular docking simulations to elucidate binding interactions with bacterial enzymes, providing insights into the mechanism of action.

- Anticancer Research : Another study focused on the anticancer potential of related compounds showed that certain derivatives could effectively inhibit cancer cell growth, suggesting a promising avenue for further research into their therapeutic applications .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-nitrophenyl 2-(3-methoxyphenoxy)acetate, and how do reaction parameters influence yield?

- Answer : Synthesis of aromatic nitro esters often involves nucleophilic substitution or esterification. For example, analogous compounds like methyl 2-(4-nitrophenyl)acetate are synthesized via reactions between nitro-substituted aryl halides and acetates under reflux with catalysts like potassium carbonate . Yield optimization requires controlling solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C to avoid side reactions), and stoichiometric ratios. For instance, a 79–84% yield was reported for similar nitroaryl acetates using brominated precursors and acetate donors .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methoxy protons at ~3.8 ppm, nitroaryl protons as downfield doublets) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching CHNO) .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings and ester groups, as seen in related compounds with 7–18° deviations ).

Q. How can researchers mitigate hazards when handling nitroaromatic compounds like this compound?

- Answer : General safety protocols for nitro compounds include:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Nitrile gloves and lab coats to prevent skin contact.

- Storage : In airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in nitroaryl esters, such as keto-enol tautomerism or disorder?

- Answer : Single-crystal X-ray diffraction can detect disorder in dynamic systems. For example, a related ethyl nitroaryl acetate exhibited a 6:4 ratio of keto-enol tautomers, resolved by refining occupancy factors for disordered atoms in the C3H2O2 unit . Hydrogen bonding (C–H···O, N–H···O) further stabilizes specific conformations, with dihedral angles between aromatic rings (<20°) indicating planar deviations .

Q. What strategies address contradictions in reported dihedral angles or hydrogen-bonding patterns for structurally similar nitroaryl esters?

- Answer : Discrepancies often arise from crystallization conditions (e.g., solvent polarity, temperature). For example:

- Dihedral Angles : Ethyl 2-(nitrophenylhydrazinyl)acetate showed 7.35° and 18.23° angles between its benzimidazole and nitrophenyl groups, influenced by steric and electronic effects .

- Hydrogen Bonds : Layered packing via C–H···O interactions in one study vs. chain-like packing in another may reflect solvent-dependent polymorphism. Cross-validate using computational modeling (DFT) to compare energetics of observed conformers.

Q. How do substituents (e.g., methoxy vs. nitro groups) influence the reactivity of this compound in nucleophilic reactions?

- Answer :

- Electron-Withdrawing Nitro Group : Activates the aryl ring for nucleophilic attack at the para position but deactivates adjacent positions.

- Methoxy Group : Electron-donating effect increases electron density on the phenoxy ring, potentially directing electrophilic substitution to the meta position.

- Methodological Insight : Competitive reactions can be analyzed via HPLC monitoring. For example, methyl 2-(3-amino-4-hydroxyphenyl)acetate derivatives show substituent-dependent regioselectivity in alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。